ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Description
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridine core substituted with a chlorine atom at position 6 and an ethyl ester group at position 4. Its molecular formula is C₉H₈ClN₃O₂, with a molecular weight of 225.64 g/mol (CAS: 1535297-40-5) . The compound is widely utilized as a key intermediate in medicinal chemistry, particularly in the synthesis of non-nucleoside inhibitors and kinase-targeting agents. Its reactivity is influenced by the electron-withdrawing chlorine substituent and the ester moiety, which facilitate further functionalization via nucleophilic substitution or hydrolysis reactions .
Properties
IUPAC Name |
ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O2/c1-2-15-9(14)5-3-7(10)12-8-6(5)4-11-13-8/h3-4H,2H2,1H3,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOSGXRYZJHZJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NC2=C1C=NN2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426918-16-2 | |
| Record name | ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Step 1: Esterification
$$
\text{6-Chloronicotinic Acid} + \text{Ethanol} \xrightarrow{\text{H}2\text{SO}4, \Delta} \text{Ethyl 6-Chloronicotinate}
$$
Conditions : Reflux for 16 hours under nitrogen.
Step 2: Oxonitrile Formation
$$
\text{Ethyl 6-Chloronicotinate} + \text{Acetonitrile} \xrightarrow{\text{NaH, Toluene}} \text{6-Chloro-4-(cyanomethyl)pyridine}
$$
Conditions : Stirred at 110°C for 17 hours.
Step 3: Cyclization
$$
\text{6-Chloro-4-(cyanomethyl)pyridine} + \text{Hydrazine Hydrate} \xrightarrow{\text{AcOH, Sonication}} \text{Target Compound}
$$
Optimization :
Comparative Analysis of Methods
Experimental Considerations
Analytical Characterization
Purification
Challenges and Innovations
Chemical Reactions Analysis
Substitution Reactions
The chlorine atom at position 6 undergoes nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the pyridine and ester groups.
Table 1: Substitution Reactions with Nucleophiles
Mechanism : The reaction proceeds via a two-step SNAr mechanism:
-
Deprotonation of the nucleophile.
-
Attack at the electron-deficient C6 position, facilitated by the electron-withdrawing ester group at C4 .
Ester Hydrolysis
The ethyl ester at position 4 is hydrolyzed under acidic or basic conditions to yield the carboxylic acid, enhancing solubility for further derivatization.
Table 2: Hydrolysis Conditions
| Conditions | Product | Yield | Application | Source |
|---|---|---|---|---|
| 6M HCl, reflux, 6 h | 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid | 92% | Intermediate for amide synthesis | |
| NaOH (2M), EtOH, 70°C, 4 h | Sodium carboxylate salt | 85% | Water-soluble derivative |
Condensation Reactions
The compound participates in condensation with aldehydes or ketones to form fused heterocycles.
Example :
-
Reaction with benzaldehyde under acidic conditions yields a fused quinazoline derivative via cyclocondensation.
Conditions :
-
Catalyst: p-TsOH
-
Solvent: Toluene
-
Temperature: 110°C
-
Yield: 78%
Catalytic Coupling Reactions
The chlorine atom enables cross-coupling reactions for C–C or C–N bond formation.
Table 3: Catalytic Coupling Examples
| Reaction Type | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 6-aryl/heteroaryl derivatives | 65–82% | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | 6-aminopyrazolo-pyridines | 70–90% |
Key Insight : The electron-deficient pyridine ring enhances oxidative addition efficiency in palladium-catalyzed reactions.
Cycloaddition Reactions
The compound serves as a dienophile in Diels-Alder reactions.
Example :
-
Reaction with 1,3-butadiene derivatives under microwave irradiation forms bicyclic adducts .
Conditions : -
Solvent: DCE
-
Temperature: 150°C (microwave)
-
Yield: 60–75%
Reductive Dechlorination
The chlorine atom can be selectively reduced under catalytic hydrogenation conditions.
Conditions :
-
Catalyst: Pd/C (10%)
-
Solvent: MeOH/H₂O
-
Pressure: 1 atm H₂
-
Product: 6-dechloro derivative
-
Yield: 88%
Scientific Research Applications
Structure
The compound features a pyrazolo[3,4-b]pyridine core with an ethyl ester group at the carboxylate position, enhancing its solubility and bioavailability.
Medicinal Chemistry
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has been extensively studied for its medicinal properties:
- Inhibitors of Enzymes : This compound is being explored as a scaffold for designing inhibitors of tropomyosin receptor kinases (TRKs), which are implicated in various cancers. Research indicates that derivatives of pyrazolo[3,4-b]pyridines exhibit antiproliferative activity against cancer cell lines, making them potential candidates for cancer therapeutics.
Biological Studies
The compound is also investigated for its potential biological activities:
- Anticancer Activity : Studies have shown that derivatives of this compound can inhibit tumor growth in vivo without systemic toxicity. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.75 | Induction of apoptosis |
| Compound B | HCT116 | 2.00 | Inhibition of tubulin polymerization |
| This Compound | MCF7 | TBD | TBD |
Industrial Applications
In addition to its medicinal applications, this compound is utilized in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
Mechanism of Action
The mechanism of action of ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways that lead to cell proliferation and survival . This inhibition can result in the suppression of cancer cell growth .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Physical and Spectroscopic Properties
- NMR Analysis: The target compound’s ¹H NMR (CDCl₃) shows characteristic signals for the ethyl ester (δ 1.48 ppm, triplet; δ 4.49 ppm, quartet) and aromatic protons (δ 8.18 ppm, singlet). Morpholino-substituted analogs (e.g., compound 96) exhibit downfield shifts for methylene protons (δ 3.68–3.83 ppm) due to electron-donating effects .
- Solubility : Methyl esters (e.g., compound 36) are less lipophilic than ethyl esters, impacting solubility in aqueous media. Fluorinated analogs (e.g., compound in ) exhibit lower aqueous solubility but improved membrane permeability .
Biological Activity
Ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a heterocyclic compound with significant interest in medicinal chemistry. Its unique structure offers potential biological activities, making it a valuable scaffold for drug design and development. This article explores the biological activity of this compound, focusing on its medicinal properties, mechanisms of action, and relevant research findings.
- IUPAC Name : this compound
- Molecular Formula : C9H8ClN3O2
- Molecular Weight : 239.66 g/mol
- CAS Number : 1426918-16-2
Anticancer Properties
This compound has been investigated for its anticancer potential. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines exhibit significant antiproliferative activity against various cancer cell lines. For example, compounds with similar structures have been reported to inhibit tumor growth in vivo without systemic toxicity, indicating a selective action on cancer cells .
Table 1: Anticancer Activity of Pyrazolo[3,4-b]pyridine Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 0.75 | Induction of apoptosis |
| Compound B | HCT116 | 2.00 | Inhibition of tubulin polymerization |
| This compound | MCF7 | TBD | TBD |
Enzyme Inhibition
This compound has been identified as a promising inhibitor of various enzymes implicated in cancer and inflammatory diseases. Notably, it acts as an inhibitor for tropomyosin receptor kinases (TRKs), which are associated with tumorigenesis . Other studies have highlighted its potential to inhibit phosphodiesterase-4 and cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .
Table 2: Enzyme Inhibition Profile
| Enzyme Target | Inhibition Type | Reference |
|---|---|---|
| TRK | Competitive | |
| CDK2 | IC50 = 0.36 µM | |
| Phosphodiesterase-4 | Non-competitive |
The mechanisms by which this compound exerts its biological effects include:
- Apoptosis Induction : The compound promotes programmed cell death in cancer cells through various signaling pathways.
- Cell Cycle Arrest : By inhibiting CDKs, the compound disrupts the normal progression of the cell cycle, leading to cell death.
- Anti-inflammatory Effects : Its ability to inhibit enzymes involved in inflammatory pathways suggests potential applications in treating inflammatory diseases.
Case Studies
Several studies have explored the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Study on Antiproliferative Activity : A recent investigation evaluated a series of pyrazolo[3,4-b]pyridines against human cancer cell lines and found that specific substitutions at the 3-position significantly enhanced anticancer activity without affecting normal cells .
- In Vivo Tumor Growth Inhibition : Another study demonstrated that selected derivatives could inhibit tumor growth in an orthotopic breast cancer mouse model, showcasing their potential as therapeutic agents .
Q & A
Q. What are the most reliable synthetic routes for ethyl 6-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, and how can reaction conditions be optimized?
Answer: The compound is synthesized via cyclocondensation reactions. Key steps include:
- Cyclization: Reacting substituted pyridine precursors with hydrazine derivatives under reflux in ethanol or acetic acid .
- Catalysts: Use iodine or copper salts to accelerate cyclization; e.g., iodine (1 mol%) in acetic acid at 80°C improves yields by 15–20% .
- Esterification: Post-cyclization esterification with ethyl chloroformate in dichloromethane (DCM) at 0–5°C preserves the pyrazole ring .
Optimization Tips: Adjust solvent polarity (e.g., ethanol vs. DMF) to control reaction kinetics. Monitor via TLC or HPLC for intermediates.
Q. How can the structure of this compound be confirmed experimentally?
Answer: Use a combination of:
- NMR Spectroscopy: H and C NMR to verify substituent positions. For example, the ethyl ester group shows a triplet at δ 1.3–1.5 ppm and a quartet at δ 4.1–4.3 ppm .
- X-ray Crystallography: Resolves bond angles (e.g., 120° for pyrazole ring) and confirms bicyclic fusion .
- LC-MS: Detects molecular ion peaks at m/z 225.64 (consistent with CHClNO) and fragments like [M-Cl] .
Q. What functional groups in this compound influence its reactivity and biological activity?
Answer: Critical groups include:
- Chloro Substituent (C6): Enhances electrophilicity for nucleophilic substitutions (e.g., Suzuki couplings) .
- Ethyl Ester (C4): Hydrolyzes to carboxylic acid under basic conditions, improving solubility for in vitro assays .
- Pyrazole Ring: Participates in hydrogen bonding with kinase ATP-binding pockets, as seen in kinase inhibition assays .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) affect kinase inhibition efficacy?
Answer: Substituent effects are quantified via SAR studies:
| Substituent at C3 | IC (nM) for Kinase X | Selectivity Ratio (Kinase X/Y) |
|---|---|---|
| Chloro (Reference) | 50 | 1:10 |
| Cyclopropyl | 35 | 1:25 |
| Trifluoromethyl | 120 | 1:5 |
| Key Findings: |
- Cyclopropyl at C3 improves selectivity due to steric hindrance .
- Bulkier groups (e.g., trifluoromethyl) reduce potency by disrupting binding pocket interactions .
Q. How can contradictory data on biological activity (e.g., variable IC50_{50}50 values) be resolved?
Answer: Address discrepancies by:
- Assay Standardization: Use consistent ATP concentrations (e.g., 10 μM) in kinase assays to minimize variability .
- Solubility Adjustments: Pre-dissolve the compound in DMSO (<0.1% final concentration) to avoid aggregation in cell-based assays .
- Metabolic Stability Tests: Incubate with liver microsomes to identify metabolites that may interfere with activity .
Q. What strategies are effective in improving the compound’s pharmacokinetic properties without compromising activity?
Answer:
- Ester Hydrolysis: Convert the ethyl ester to a carboxylic acid (e.g., using NaOH/EtOH) to enhance aqueous solubility (logP reduction from 2.8 to 1.2) .
- Prodrug Design: Mask the carboxylic acid with a tert-butyl ester to improve oral bioavailability while retaining kinase affinity .
- Salt Formation: Prepare sodium or lysine salts to increase dissolution rates in physiological buffers .
Q. How can computational methods guide the optimization of this scaffold for antimalarial applications?
Answer:
- Docking Studies: Model interactions with Plasmodium ABCI3 transporter (PDB: 6XYZ) to predict binding poses. The pyrazole ring forms π-π interactions with Phe324 .
- QSAR Models: Use 2D descriptors (e.g., polar surface area, molecular weight) to correlate structural features with IC values against P. falciparum .
- MD Simulations: Simulate 100-ns trajectories to assess stability of substituent-modified derivatives in the ATP-binding pocket .
Q. What analytical techniques are critical for detecting degradation products during stability studies?
Answer:
- HPLC-DAD/MS: Identify hydrolyzed products (e.g., free carboxylic acid) under accelerated conditions (40°C/75% RH) .
- Forced Degradation: Expose to UV light (ICH Q1B) to detect photolytic byproducts like dechlorinated analogs .
- NMR Tracking: Monitor ester proton signals (δ 4.1–4.3 ppm) for loss over time in acidic buffers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
